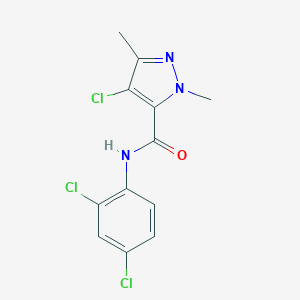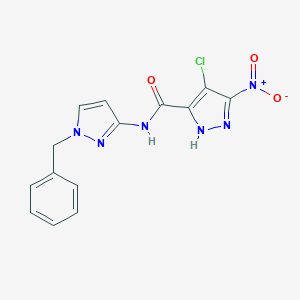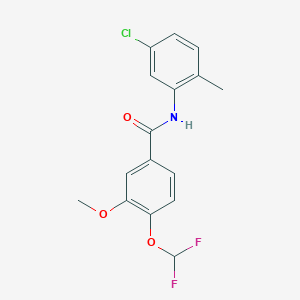
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has been studied extensively for its potential applications in scientific research.
作用機序
The mechanism of action of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway plays a critical role in regulating cell growth, proliferation, and survival. Inhibition of this pathway leads to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can induce cell cycle arrest, inhibit angiogenesis, and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
One of the significant advantages of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is its ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in experiments.
将来の方向性
There are several future directions for the research of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. One of the significant areas of research is the development of more effective and efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Conclusion:
In conclusion, 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a promising compound that has shown potential applications in scientific research, particularly in cancer treatment. Its mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is an important target for cancer treatment. While there are limitations to its use in experiments, there are several future directions for research that could lead to further advancements in its potential applications.
合成法
The synthesis of 4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with 4-chloroaniline to obtain the final compound.
科学的研究の応用
4-chloro-N-(2,4-dichlorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various scientific research areas. One of the significant areas of research is in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
特性
分子式 |
C12H10Cl3N3O |
|---|---|
分子量 |
318.6 g/mol |
IUPAC名 |
4-chloro-N-(2,4-dichlorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10Cl3N3O/c1-6-10(15)11(18(2)17-6)12(19)16-9-4-3-7(13)5-8(9)14/h3-5H,1-2H3,(H,16,19) |
InChIキー |
PWLHFKMTPHHOKF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
正規SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)

![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![3-[(4-ethoxyphenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B279767.png)